4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde
Description
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₈N₂O₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring with two keto groups
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-(3,5-dioxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O3S/c12-4-7-1-6(5-15-7)11-2-8(13)10-9(14)3-11/h1,4-5H,2-3H2,(H,10,13,14) |
InChI Key |
WXCPIYMLVJGKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with a piperazine derivative. One common method is the reaction of thiophene-2-carbaldehyde with 3,5-dioxopiperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the piperazine ring and keto groups.
3,5-Dioxopiperazine: Lacks the thiophene ring.
Thiophene derivatives: Various substitutions on the thiophene ring.
Uniqueness
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine ring with keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
4-(3,5-Dioxopiperazin-1-YL)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a piperazine moiety with carbonyl substituents. This compound has been studied for its potential biological activities, particularly in pharmacology and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.25 g/mol. The presence of both the thiophene and piperazine structures contributes to its diverse reactivity and potential biological interactions.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds can possess significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Some analogs have demonstrated efficacy in inhibiting tumor cell proliferation in vitro, suggesting potential as anticancer agents.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Targets : The compound's structure allows it to bind to various biological targets, including proteins and enzymes. Interaction studies are crucial for elucidating these mechanisms.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
Antimicrobial Studies
A study conducted on the antimicrobial activity of thiophene derivatives showed that this compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Ampicillin) | 16 | Staphylococcus aureus |
Antitumor Activity
In vitro studies using human cancer cell lines (e.g., MCF7 and HL60) revealed that the compound inhibited cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HL60 | 20 | Cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthetic pathways allows for the development of derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
